6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
4-tert-butyl-2-[(4-tert-butylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-17-20-15(19(4,5)6)11-16(22)21-17/h7-11H,12H2,1-6H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYWEZNZOPXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinone core, followed by the introduction of the tert-butyl groups and the benzyl sulfanyl moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups and the benzyl sulfanyl moiety contribute to the compound’s binding affinity and specificity. The pyrimidinone core can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Pyrimidinone Analogues
Key Observations:
- Lipophilicity: The target compound’s dual tert-butyl groups likely enhance lipophilicity compared to analogues with single tert-butyl (e.g., ) or polar substituents (e.g., amino/nitro groups in ). This may reduce aqueous solubility but improve membrane permeability.
- Steric Hindrance : The propargylsulfanyl group in creates linear steric constraints, whereas the target compound’s bulky 4-tert-butylbenzyl group may restrict rotational freedom and influence crystal packing .
Crystallographic and Physicochemical Properties
- Crystal Packing : The tert-butyl groups in the target compound may promote dense crystal packing via van der Waals interactions, similar to the tert-butyl-containing compound in , which exhibits a distorted tetrahedral geometry (Caryl–C–Caryl angle: 111.5°).
- Hydrogen Bonding: Analogues with amino/nitro groups (e.g., ) form extensive hydrogen-bonding networks, whereas the target compound’s non-polar substituents likely rely on weaker interactions (e.g., π-stacking).
Biological Activity
6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone, identified by CAS number 6357-83-1, is a compound with potential biological activity that has garnered attention in pharmacological research. Its structure includes a pyrimidinone core substituted with tert-butyl and benzyl groups, which may influence its interaction with biological targets.
- Molecular Formula : C19H26N2OS
- Molecular Weight : 342.48 g/mol
- Structure : The compound features a pyrimidinone ring with sulfur and bulky tert-butyl groups, which may enhance lipophilicity and biological interaction.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its pharmacological effects, particularly its potential as a central nervous system (CNS) agent. Similar compounds in the pyrimidinone class have shown varied effects, including CNS stimulation and depression, making this compound a candidate for further evaluation.
Pharmacological Evaluation
A study involving related pyrimidinone derivatives indicated that certain compounds exhibited dual CNS activity, causing both stimulation and depression in animal models. This was assessed through various pharmacological tests, including those measuring antidepressant and anxiolytic properties .
The mechanism of action for this compound may involve modulation of neurotransmitter systems in the brain. Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, potentially influencing mood and anxiety levels.
Case Studies
- CNS Activity Assessment : In a pharmacological evaluation of related compounds, it was found that certain derivatives displayed significant antidepressant effects at specific dosages. For instance, the 3,4-dichlorobenzyl derivative showed low effective doses for antagonizing tetrabenazine-induced symptoms, suggesting a similar potential for our compound .
- Anxiolytic Properties : Another study highlighted that some pyrimidinone derivatives could effectively reduce anxiety-like behaviors in mice, indicating that this compound may also possess anxiolytic properties worth investigating further .
Data Table: Biological Activities of Related Compounds
| Compound Name | CNS Stimulation | CNS Depression | Anxiolytic Activity | Antidepressant Activity |
|---|---|---|---|---|
| This compound | Potential | Potential | Under Investigation | Under Investigation |
| 3,4-Dichlorobenzyl pyrimidinone derivative | Yes | Yes | Yes | Yes |
| 4-Fluorobenzyl pyrimidinone derivative | Yes | No | Yes | Yes |
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (DMF vs. THF) for reaction efficiency.
- Equimolar ratios of TBHP to prevent over-oxidation .
Advanced Question: How do steric effects from tert-butyl groups influence reaction pathways in this compound?
Answer:
The tert-butyl groups introduce steric hindrance, affecting:
- Reactivity : Slows nucleophilic attack at the pyrimidinone core, necessitating elevated temperatures (80–100°C) for sulfanyl group incorporation .
- Crystal packing : Disrupts π-π stacking, as observed in XRD studies of similar compounds, leading to non-planar molecular conformations .
- Byproduct formation : Steric shielding reduces undesired dimerization but may promote alternative pathways (e.g., tert-butyl group migration under acidic conditions) .
Q. Methodological Mitigation :
- Use bulky base catalysts (e.g., DBU) to stabilize transition states.
- Monitor reaction progress via HPLC-MS to detect steric-driven intermediates .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR : Assigns tert-butyl protons (δ ~1.3 ppm) and sulfanyl-linked benzyl groups (δ ~4.5 ppm) .
- NOESY : Confirms spatial proximity of tert-butyl and sulfanyl substituents .
- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 385.18 for [M+H]⁺) and fragmentation patterns .
Advanced Question: How can researchers resolve contradictions in reported biological activities of analogous pyrimidinones?
Answer:
Discrepancies in antimicrobial or anticancer activity arise from:
Q. Resolution Strategies :
- SAR Studies : Systematic substitution at the 2- and 3-positions to map activity trends .
- Meta-analysis : Cross-referencing bioactivity data with crystallographic databases (e.g., PDB) to correlate binding modes .
Basic Question: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial scaffolds : Modifications at the sulfanyl position enhance Gram-positive bacterial inhibition .
- Kinase inhibition : Pyrimidinone cores interact with ATP-binding pockets in tyrosine kinases, validated via molecular docking .
- Prodrug development : tert-butyl groups improve metabolic stability, as shown in pharmacokinetic studies of related compounds .
Advanced Question: What mechanistic insights explain the compound’s stability under oxidative conditions?
Answer:
- Electron-withdrawing effects : The pyrimidinone ring stabilizes the sulfanyl group against oxidation to sulfone derivatives .
- Steric protection : tert-butyl groups shield the C-S bond from radical-mediated cleavage, as shown in TBHP-mediated stability assays .
Q. Experimental Validation :
- EPR Spectroscopy : Detects radical intermediates during oxidation .
- Kinetic isotope effects : Deuterated analogs confirm hydrogen abstraction pathways .
Basic Question: How is crystallographic data utilized to validate the compound’s structure?
Answer:
- XRD Analysis : Confirms bond lengths (C-S: ~1.81 Å) and dihedral angles between pyrimidinone and benzyl groups .
- Hydrogen bonding : Intra-molecular N-H···O interactions stabilize the 4(3H)-tautomer .
- CCDC Deposition : Public datasets (e.g., CCDC 2050940) enable reproducibility and computational modeling .
Advanced Question: What computational methods are recommended for predicting the compound’s reactivity?
Answer:
- DFT Calculations :
- B3LYP/6-31G(d) optimizes geometry and frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
- Solvation models (e.g., PCM) simulate reaction energetics in DMF .
- MD Simulations : Assess binding dynamics to biological targets (e.g., dihydrofolate reductase) .
Validation : Compare computed IR/NMR spectra with experimental data .
Basic Question: What purification techniques are optimal for isolating this compound?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves tert-butyl-containing byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for XRD .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) separate enantiomers in chiral derivatives .
Advanced Question: How do stacking interactions influence the compound’s solid-state properties?
Answer:
Q. Characterization Tools :
- Thermal gravimetric analysis (TGA) correlates stability with packing efficiency.
- Powder XRD identifies polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
